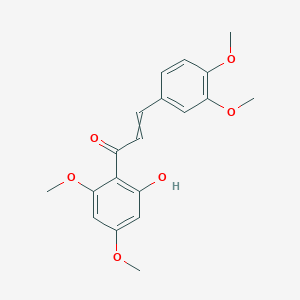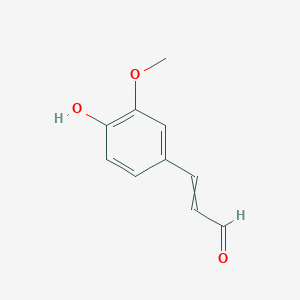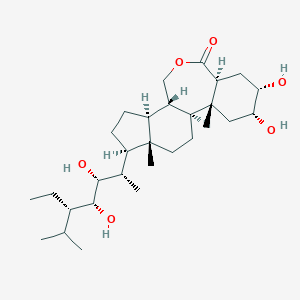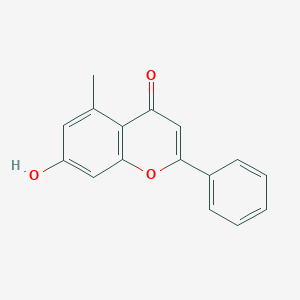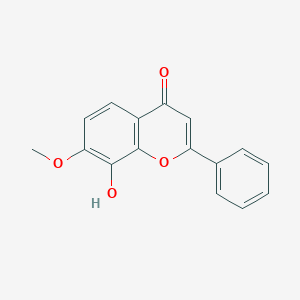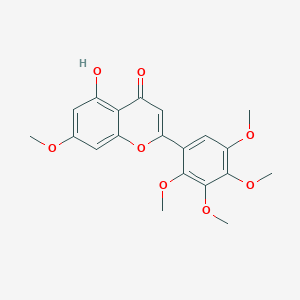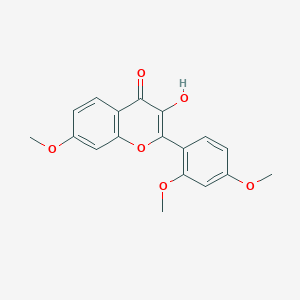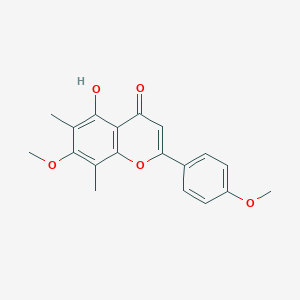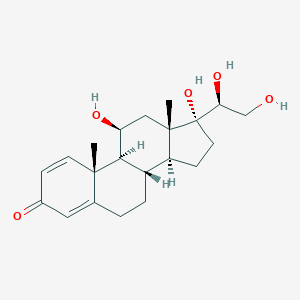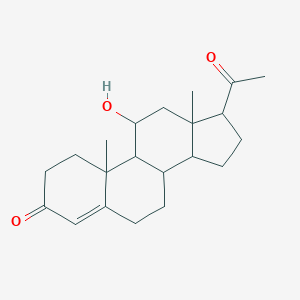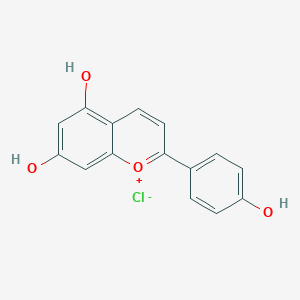
Apigéninidine
Vue d'ensemble
Description
Apigenidin is a chemical compound belonging to the class of 3-deoxyanthocyanidins. It is a naturally occurring pigment found in various plants, including the Patagonian plant Ephedra frustillata and soybeans . Apigenidin is one of the principal pigments in sorghum, particularly abundant in the leaf sheath . Like other anthocyanidins, it exists in various tautomers depending on pH and hydration levels .
Applications De Recherche Scientifique
Apigenidin has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pigment in various chemical applications.
Biology: Apigenidin has been studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Research has shown potential antidiabetic activity of apigenidin derivatives.
Industry: Apigenidin is used in the food industry as a natural colorant due to its stability and vibrant color.
Mécanisme D'action
Apigenidin exerts its effects through various molecular mechanisms. It acts as a pleiotropic modulator, interfering with multiple cellular pathways. It targets transcriptional and growth factors, cytokines, receptors, and enzymes . The compound’s antioxidant properties contribute to its protective effects against oxidative stress .
Similar Compounds:
Luteolinidin: Another 3-deoxyanthocyanidin with similar properties.
Pelargonidin: A related anthocyanidin with a different hydroxylation pattern.
Cyanidin: A common anthocyanidin found in many fruits and vegetables.
Uniqueness: Apigenidin is unique due to its high stability and vibrant color, making it particularly useful as a natural colorant in the food industry . Its antioxidant and anti-inflammatory properties also distinguish it from other similar compounds .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Apigeninidin is a flavonoid that serves multiple physiological functions, such as strong anti-inflammatory, antioxidant, antibacterial, and antiviral activities . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Apigeninidin has been reported to suppress various human cancers in vitro and in vivo by multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .
Molecular Mechanism
Apigeninidin exerts its effects at the molecular level by modulating key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .
Temporal Effects in Laboratory Settings
The stability of apigeninidin may enhance digestion and absorption and provide health benefits . More animal and cell experiments are needed to verify these findings and understand the long-term effects of apigeninidin on cellular function .
Dosage Effects in Animal Models
In animal studies, apigeninidin demonstrated a dose-dependent pharmacological effect on decreasing the tone of muscular contraction and reducing muscle strength .
Metabolic Pathways
Apigeninidin is involved in various metabolic pathways. In the liver, phase I metabolism of apigeninidin is accomplished by liver enzymes such as cytochrome P450, flavin-containing monooxygenase (FMO), and nicotinamide adenine nucleotide phosphate (NADPH) .
Transport and Distribution
Apigeninidin, due to its increased permeability and diminished water solubility, readily penetrates the plasma membrane of the host organism . Its lipophilic nature and potential deactivation in the acidic environment of the gastrointestinal tract lead to lower bioavailability .
Subcellular Localization
Given its lipophilic nature and ability to penetrate the plasma membrane, it is likely to be found in various compartments within the cell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Apigenidin can be synthesized through chemical synthesis approaches. One documented method involves a two-step synthesis process . The first step includes the formation of a chalcone intermediate, followed by cyclization to form the 3-deoxyanthocyanidin structure.
Industrial Production Methods: Industrial production of apigenidin primarily involves extraction from natural sources such as sorghum. The extraction process includes solvent extraction followed by purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Apigenidin undergoes various chemical reactions, including:
Oxidation: Apigenidin can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Apigenidin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various derivatives of apigenidin, which can have different functional groups attached to the core structure .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDOAKHUGURPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1151-98-0 | |
| Record name | Apigeninidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apigeninidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apigeninidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | APIGENINIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Apigeninidin chloride?
A1: The molecular formula of Apigeninidin chloride is C15H11O4Cl. It has a molecular weight of 286.7 g/mol. []
Q2: Is there any spectroscopic data available for Apigeninidin?
A2: Yes, researchers have used various spectroscopic techniques to characterize Apigeninidin. 1H and 13C NMR spectral assignments have been determined, providing valuable information about its structure. [, ]
Q3: Can Apigeninidin be used as a natural food colorant?
A4: Yes, Apigeninidin shows promise as a natural food colorant. Studies have investigated its application in fermented foods like maize dough. Results show that while a significant portion of Apigeninidin degrades during fermentation, the dyed product exhibits increased antioxidant activity and potential improvements in sensory qualities. []
Q4: Does Apigeninidin exhibit photochromic properties?
A5: Yes, Apigeninidin possesses photochromic properties, meaning it can change color reversibly upon exposure to light. This property is attributed to a phototautomeric reaction that converts it between its trans-chalcone and cis-chalcone forms. Research has shown that Apigeninidin dissolved in certain non-toxic solvents, such as a mixture of weakly acidic water and 1,3-butanediol, can undergo repeated cycles of coloration under UV light and decoloration in the dark. [, ]
Q5: How does the presence of a methoxy group affect the fungicidal activity of Apigeninidin?
A6: The introduction of a methoxy group, particularly at the C-7 position, significantly enhances the fungicidal activity of Apigeninidin. For instance, 7-methoxyapigeninidin exhibits stronger fungicidal activity against sorghum fungi compared to Apigeninidin. This suggests the importance of the methoxy group at the C-7 position for enhancing its bioactivity. []
Q6: Are there any other structural modifications that impact Apigeninidin's activity?
A7: Research has shown that the formation of dimeric 3-deoxyanthocyanidins, such as apigeninidin-flavene dimer, significantly enhances their stability against bisulfite degradation compared to their monomeric counterparts. This suggests that increasing molecular complexity through dimerization could be a promising strategy for enhancing Apigeninidin's stability and potential applications. []
Q7: Does Apigeninidin play a role in plant defense mechanisms?
A8: Yes, Apigeninidin acts as a phytoalexin, a compound produced by plants in response to pathogen attack. Sorghum plants, in particular, synthesize Apigeninidin and luteolinidin as part of their defense mechanism against fungal infections. [, , ]
Q8: What is the role of Apigeninidin in sorghum varieties with different wound responses?
A9: In sorghum, the presence or absence of specific genes influences the type of pigment produced upon injury. While some varieties produce 3-deoxyanthocyanidins like Apigeninidin and luteolinidin, leading to a purple coloration, others produce flavones like apigenin and luteolin, resulting in light brown or dark brown colors. These variations are linked to the expression of enzymes like flavone synthase II and flavonoid 3′-hydroxylase. []
Q9: Are there any potential therapeutic applications of Apigeninidin?
A10: Research suggests that Apigeninidin-enriched extracts from Sorghum bicolor sheaths have potential therapeutic benefits, particularly in mitigating aflatoxin B1 (AFB1)-induced toxicity. Studies in male rats demonstrated that Apigeninidin co-treatment effectively reduced AFB1-mediated oxidative stress, inflammation, and hormonal imbalances, thereby protecting the reproductive system. [, ]
Q10: What analytical techniques are used to study Apigeninidin?
A11: Researchers employ a range of techniques to study Apigeninidin, including: * High-performance liquid chromatography (HPLC): For separation, identification, and quantification of Apigeninidin and related compounds in plant extracts. [, , , ] * Mass spectrometry (MS): Coupled with HPLC (HPLC-MS) to determine the molecular mass and structural information of Apigeninidin and its derivatives. [, , ] * UV-Vis spectroscopy: To study the color characteristics and stability of Apigeninidin under different conditions. [, , ] * Nuclear magnetic resonance (NMR): To elucidate the structure and confirm the identity of Apigeninidin. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

